molecular formula C9H13ClN2O3 B1389817 (4,5,6-Trimethyl-2-oxo-2H-pyrimidin-1-YL)-acetic acid hydrochloride CAS No. 1185294-96-5

(4,5,6-Trimethyl-2-oxo-2H-pyrimidin-1-YL)-acetic acid hydrochloride

Cat. No.: B1389817
CAS No.: 1185294-96-5
M. Wt: 232.66 g/mol
InChI Key: PFCMSAIKBHPWJU-UHFFFAOYSA-N
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Description

(4,5,6-Trimethyl-2-oxo-2H-pyrimidin-1-yl)-acetic acid hydrochloride: is a chemical compound with the molecular formula C9H12N2O3Cl. It is a derivative of pyrimidinone, featuring a pyrimidin-2-one core with trimethyl groups at positions 4, 5, and 6, and an acetic acid moiety attached to the nitrogen atom at position 1, forming a hydrochloride salt.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with a suitable pyrimidinone derivative.

  • Reaction Conditions: The compound can be synthesized through a series of reactions involving condensation, cyclization, and halogenation steps. The specific conditions depend on the chosen synthetic route, but they generally involve the use of strong acids or bases, and controlled temperatures.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: The final product is purified using crystallization techniques, ensuring the removal of impurities and by-products.

Chemical Reactions Analysis

(4,5,6-Trimethyl-2-oxo-2H-pyrimidin-1-yl)-acetic acid hydrochloride: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to reduce the pyrimidinone ring.

  • Substitution: Substitution reactions at the methyl groups or the pyrimidinone ring can lead to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the pyrimidinone ring.

  • Reduction Products: Reduced forms of the pyrimidinone ring.

  • Substitution Products: Derivatives with different substituents on the pyrimidinone ring or methyl groups.

Scientific Research Applications

(4,5,6-Trimethyl-2-oxo-2H-pyrimidin-1-yl)-acetic acid hydrochloride: has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and enzyme activities.

  • Industry: It is used in the production of various chemical products, including dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which (4,5,6-Trimethyl-2-oxo-2H-pyrimidin-1-yl)-acetic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used, but it generally involves binding to enzymes or receptors, leading to a cascade of biochemical reactions.

Comparison with Similar Compounds

(4,5,6-Trimethyl-2-oxo-2H-pyrimidin-1-yl)-acetic acid hydrochloride: can be compared with other similar compounds, such as:

  • Pyrimidinone derivatives: These compounds share a similar core structure but may have different substituents or functional groups.

  • Acetic acid derivatives: These compounds contain an acetic acid moiety but differ in their core structure.

Uniqueness: The presence of the trimethyl groups at positions 4, 5, and 6 on the pyrimidinone ring makes this compound unique, as it influences its chemical reactivity and biological activity.

Properties

IUPAC Name

2-(4,5,6-trimethyl-2-oxopyrimidin-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3.ClH/c1-5-6(2)10-9(14)11(7(5)3)4-8(12)13;/h4H2,1-3H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCMSAIKBHPWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=O)N=C1C)CC(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185294-96-5
Record name 1(2H)-Pyrimidineacetic acid, 4,5,6-trimethyl-2-oxo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185294-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,5,6-Trimethyl-2-oxo-2H-pyrimidin-1-YL)-acetic acid hydrochloride
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(4,5,6-Trimethyl-2-oxo-2H-pyrimidin-1-YL)-acetic acid hydrochloride
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(4,5,6-Trimethyl-2-oxo-2H-pyrimidin-1-YL)-acetic acid hydrochloride
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(4,5,6-Trimethyl-2-oxo-2H-pyrimidin-1-YL)-acetic acid hydrochloride
Reactant of Route 6
(4,5,6-Trimethyl-2-oxo-2H-pyrimidin-1-YL)-acetic acid hydrochloride

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